N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c1-28-16-7-5-12(20)10-15(16)22-18(27)11-29-19-24-23-17-8-6-14(25-26(17)19)13-4-2-3-9-21-13/h2-10H,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGEDIVVDWQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.
The compound has the following chemical characteristics:
- Molecular Formula : C19H15ClN6O2S
- Molecular Weight : 426.9 g/mol
- CAS Number : 868967-51-5
Biological Activity Overview
Recent studies have highlighted the biological activity of compounds containing the triazole and pyridazine moieties. These compounds are known for their diverse pharmacological profiles, including anticancer properties.
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound of interest. The cytotoxicity was assessed using the MTT assay across several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The results indicated that compound 12e exhibited significant cytotoxicity against A549, MCF-7, and HeLa cell lines, suggesting that similar derivatives may also show promising activity against these cancer types .
The mechanism by which this compound exerts its effects is likely linked to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit c-Met kinase activity effectively .
Enzyme Inhibition
The inhibitory activity of triazolo-pyridazine derivatives against c-Met kinase is noteworthy:
- IC50 Value for c-Met Kinase : Compound 12e demonstrated an IC50 of 0.090 µM, comparable to Foretinib (IC50 = 0.019 µM), indicating strong inhibition potential .
Case Studies and Research Findings
Several studies have explored the broader implications of triazole derivatives in medicinal chemistry:
- Anticancer Activity : Research has confirmed that triazole-containing compounds can induce apoptosis in cancer cells and disrupt cell cycle progression .
- Antimicrobial Properties : Beyond anticancer activity, some derivatives exhibit antimicrobial properties against various pathogens, suggesting a multifaceted therapeutic potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the triazole and pyridazine structures can significantly influence biological activity and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Electronic and Pharmacokinetic Implications
- Pyridine Positional Isomerism : The target compound’s pyridin-2-yl group (vs. pyridin-4-yl in ) likely alters hydrogen-bonding and π-stacking in receptor binding due to nitrogen positioning .
- Substituent Effects on Solubility : Methoxy groups () improve aqueous solubility compared to methyl or ethyl analogs (), critical for oral bioavailability .
- Halogen Influence : Chlorine at the phenyl ring (common in all analogs) may enhance target affinity via hydrophobic interactions, while fluorine () could reduce metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
